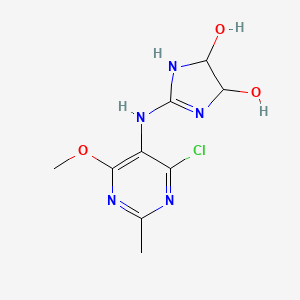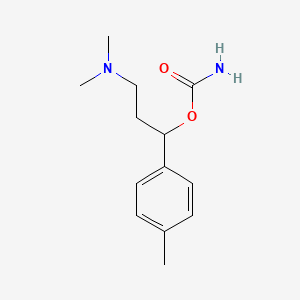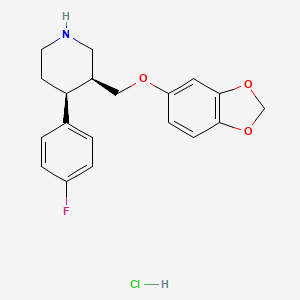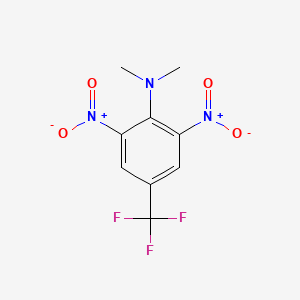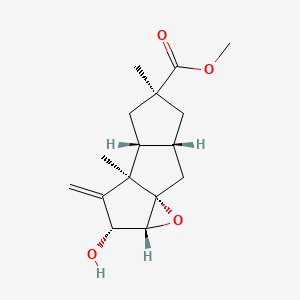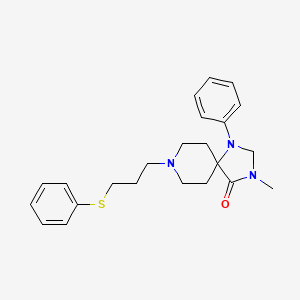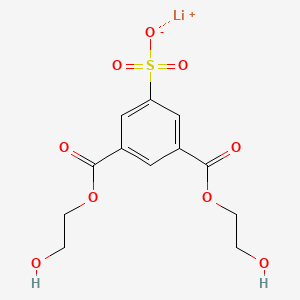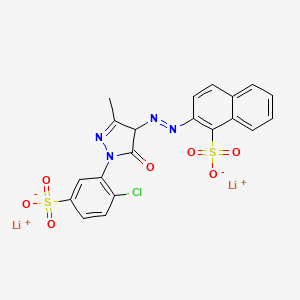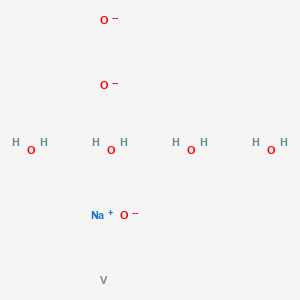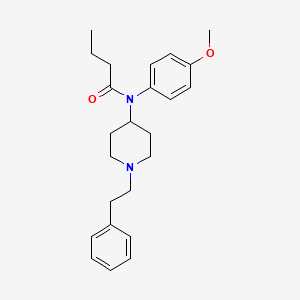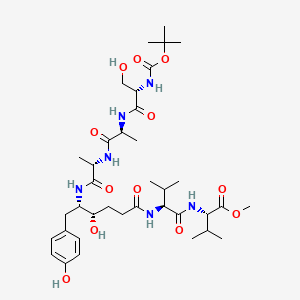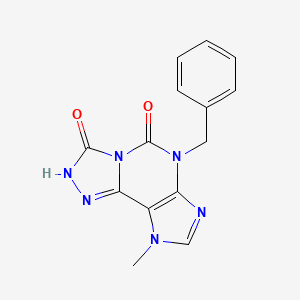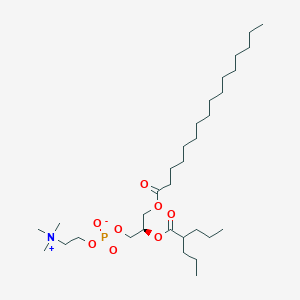
3Fgd5kpj8G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine, also known by its identifier 3Fgd5kpj8G, is a synthetic phospholipid derivative. This compound is characterized by its molecular formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a conjugate of valproic acid and phosphatidylcholine, designed to combine the properties of both molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-palmitoyl-2-valproyl-sn-glycero-3-phosphocholine involves the esterification of valproic acid with 1-palmitoyl-sn-glycero-3-phosphocholine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves high-performance liquid chromatography (HPLC) to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: This reaction breaks the ester bonds, yielding valproic acid and 1-palmitoyl-sn-glycero-3-phosphocholine.
Oxidation: The compound can be oxidized to form corresponding phospholipid peroxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of and a .
Oxidation: Requires such as or .
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
- Various phospholipid derivatives from substitution reactions .
Valproic acid: and from hydrolysis.
Phospholipid peroxides: from oxidation.
Applications De Recherche Scientifique
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored as a potential prodrug for valproic acid, enhancing its delivery and reducing side effects.
Mécanisme D'action
The compound exerts its effects primarily through its phospholipid moiety , which integrates into cell membranes, altering their properties and influencing membrane-associated processes. The valproic acid component is released upon hydrolysis, exerting its known effects on neurotransmitter levels and ion channel modulation . This dual action makes it a promising candidate for targeted drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine is unique due to its conjugation with valproic acid, which imparts additional therapeutic properties. Unlike other phospholipids, it serves as a prodrug, releasing valproic acid upon hydrolysis, thus combining the benefits of both molecules in a single compound .
Propriétés
Numéro CAS |
160099-33-2 |
|---|---|
Formule moléculaire |
C32H64NO8P |
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
[(2R)-3-hexadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-24-31(34)38-27-30(41-32(35)29(22-8-2)23-9-3)28-40-42(36,37)39-26-25-33(4,5)6/h29-30H,7-28H2,1-6H3/t30-/m1/s1 |
Clé InChI |
RVDTYQONAYYEBB-SSEXGKCCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



